4-Methyl-6-nitro-2-[4-(pyrimidin-2-YL)piperazin-1-YL]quinoline
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Overview
Description
4-Methyl-6-nitro-2-[4-(pyrimidin-2-YL)piperazin-1-YL]quinoline is a heterocyclic compound that features a quinoline core substituted with a nitro group, a methyl group, and a pyrimidinyl-piperazine moiety. This compound is of interest due to its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-nitro-2-[4-(pyrimidin-2-YL)piperazin-1-YL]quinoline typically involves multi-step reactions starting from commercially available precursors. One common route involves the nitration of 4-methylquinoline to introduce the nitro group, followed by the formation of the piperazine ring through nucleophilic substitution reactions. The pyrimidinyl group is then introduced via a coupling reaction with pyrimidine derivatives under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also essential to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-nitro-2-[4-(pyrimidin-2-YL)piperazin-1-YL]quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Coupling Reactions: The pyrimidinyl-piperazine moiety can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are employed.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, which can exhibit different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-6-nitro-2-[4-(pyrimidin-2-YL)piperazin-1-YL]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to its potential use as an anticancer agent. Additionally, it can interfere with the replication of viruses and the growth of bacteria by targeting essential proteins and pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-phenylpyridazin-3-yl: Similar structure but with a phenyl group instead of a nitro group.
4-(4-methylpiperazin-1-yl)-6-(4-phenylimidazol-1-yl)pyrimidin-2-ylamine: Contains a piperazine and pyrimidine moiety but with different substituents.
Uniqueness
4-Methyl-6-nitro-2-[4-(pyrimidin-2-YL)piperazin-1-YL]quinoline is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its nitro group and pyrimidinyl-piperazine moiety contribute to its potential as a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C18H18N6O2 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-methyl-6-nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline |
InChI |
InChI=1S/C18H18N6O2/c1-13-11-17(21-16-4-3-14(24(25)26)12-15(13)16)22-7-9-23(10-8-22)18-19-5-2-6-20-18/h2-6,11-12H,7-10H2,1H3 |
InChI Key |
CEDGMJITDCEYOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])N3CCN(CC3)C4=NC=CC=N4 |
Origin of Product |
United States |
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